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Compound Name: 1S-LSD

Cat. No.: B3062914 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-(3-

(trimethylsilyl)propionyl)-LSD (1S-LSD), a lysergamide and prodrug of lysergic acid

diethylamide (LSD). It details the compound's molecular structure, stereochemical

configuration, and physicochemical properties. This guide includes generalized experimental

protocols for its analytical characterization based on methods used for closely related

analogues. Furthermore, it explores the pharmacological profile, centered on its prodrug nature

and the subsequent signaling pathways activated by its active metabolite, LSD. All quantitative

data is presented in tabular format for clarity, and key logical and biological processes are

visualized using standards-compliant diagrams.

Introduction
1S-LSD is a semi-synthetic substance belonging to the lysergamide class of compounds,

characterized by a tetracyclic ergoline scaffold.[1] It is formally known as 1-(3-

(trimethylsilyl)propionyl)-LSD and is a structural analogue and functional prodrug of the

classical psychedelic, LSD.[1] The defining feature of 1S-LSD is the addition of a 3-

(trimethylsilyl)propionyl group to the nitrogen at the 1-position of the indole moiety of the LSD

molecule. This modification renders the molecule pharmacologically inactive at its primary

target, the serotonin 5-HT₂A receptor, until it is metabolized in vivo.[2] Like other N¹-acylated

lysergamides, 1S-LSD has emerged as a research chemical, in part due to a legal status that

can differ from that of LSD.[1] Its study is critical for understanding the structure-activity
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relationships of lysergamides and the metabolic pathways that enable their psychoactive

effects.

Molecular Structure and Physicochemical
Properties
Chemical Identity
The molecular structure of 1S-LSD is based on the rigid ergoline ring system of lysergic acid,

functionalized with a diethylamide group at position C8 and the novel 1-(3-

(trimethylsilyl)propionyl) substituent at N1.

IUPAC Name: (6aR,9R)-N,N-diethyl-7-methyl-4-(3-trimethylsilylpropanoyl)-6,6a,8,9-

tetrahydroindolo[4,3-fg]quinoline-9-carboxamide[1][2][3]

Chemical Formula: C₂₆H₃₇N₃O₂Si[1][2][4]

SMILES: C--INVALID-LINK--C(=O)N(CC)CC)C">Si(C)C[1]

InChI Key: RYNRSMKGPSUXLC-AUSIDOKSSA-N[1][2][3]

Physicochemical Data
The quantitative physicochemical properties of 1S-LSD are summarized in the table below.

Property Value Reference

Molar Mass 451.686 g·mol⁻¹ [1]

Molecular Weight 451.69 [2]

Exact Mass 451.2655 [2]

Elemental Analysis
C: 69.14%, H: 8.26%, N:

9.30%, O: 7.08%, Si: 6.22%
[2]

Stereochemistry
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The biological activity of lysergamides is critically dependent on their stereochemistry. The core

LSD molecule contains two stereocenters at carbons C5 and C8, which gives rise to four

possible stereoisomers.[5]

d-LSD ((5R,8R)-LSD): The psychoactive isomer.

d-iso-LSD ((5R,8S)-LSD): A diastereomer formed by epimerization at C8, which is largely

inactive.

l-LSD ((5S,8S)-LSD): The enantiomer of d-LSD, which is inactive.[5]

l-iso-LSD ((5S,8R)-LSD): The enantiomer of d-iso-LSD, which is inactive.[5]

1S-LSD is synthesized from d-LSD, and its systematic IUPAC name, (6aR,9R)-N,N-diethyl-7-

methyl-4-(3-trimethylsilylpropanoyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide,

confirms that it retains the psychoactive (5R,8R) stereoconfiguration of the parent molecule.[1]

[2][3] Analytical studies of some 1S-LSD products have identified the presence of trace

amounts of iso-1S-LSD, indicating that epimerization at the C8 position can occur, likely during

synthesis or storage.[6]

Synthesis and Characterization
General Synthetic Strategy
The synthesis of 1S-LSD is not publicly detailed but follows a logical pathway from lysergic

acid. The process involves the initial synthesis of d-LSD from its precursor, lysergic acid,

followed by a selective acylation at the N1 position of the indole ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1S-LSD - Wikipedia [en.wikipedia.org]

2. medkoo.com [medkoo.com]

3. caymanchem.com [caymanchem.com]

4. medchemexpress.com [medchemexpress.com]

5. l-LSD - Wikipedia [en.wikipedia.org]

6. Identification of two lysergic acid diethylamide analogs, 1-(3-(trimethylsilyl) propionyl)
lysergic acid diethylamide (1S-LSD) and 1-(2-thienoyl)-6-allyl-nor-d-lysergic acid
diethylamide (1T-AL-LAD), in paper sheet products distributed on the internet - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Molecular Structure and
Stereochemistry of 1S-LSD]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3062914#1s-lsd-molecular-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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